Pyridine-3-sulfonamide

Descripción general

Descripción

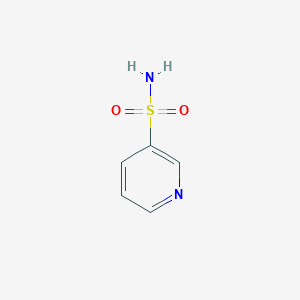

Pyridine-3-sulfonamide is an organic compound that belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide group attached to a pyridine ring. This compound has garnered significant interest due to its diverse applications in medicinal chemistry, particularly as a pharmacophore in drug design. This compound derivatives are known for their biological activities, including antibacterial, antiviral, and anticancer properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Pyridine-3-sulfonamide can be synthesized through various methods. One common approach involves the reaction of pyridine-3-sulfonyl chloride with ammonia or primary amines. This reaction typically occurs under mild conditions and yields the desired sulfonamide product. Another method involves the direct sulfonation of pyridine derivatives followed by amination .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The process may include steps such as sulfonation, chlorination, and subsequent amination, with careful control of reaction parameters to optimize yield and purity .

Análisis De Reacciones Químicas

Types of Reactions: Pyridine-3-sulfonamide undergoes various chemical reactions, including:

Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide group to sulfinamides or sulfenamides.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions

Major Products: The major products formed from these reactions include sulfonic acids, sulfinamides, sulfenamides, and various substituted pyridine derivatives .

Aplicaciones Científicas De Investigación

Pyridine-3-sulfonamide has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of pyridine-3-sulfonamide involves its interaction with specific molecular targets. For instance, as an inhibitor of PI3K, it binds to the enzyme’s active site, preventing the phosphorylation of phosphoinositides and thereby disrupting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparación Con Compuestos Similares

Pyridine-3-sulfonamide can be compared with other sulfonamide derivatives such as:

Sulfapyridine: Used as an antibacterial agent, it inhibits dihydropteroate synthetase, an enzyme involved in folic acid synthesis.

Sulfadiazine: Another antibacterial sulfonamide, often used in combination with pyrimethamine to treat toxoplasmosis.

Sulfamethazine: Commonly used in veterinary medicine to treat bacterial infections.

Uniqueness: this compound is unique due to its ability to inhibit specific kinases like PI3K and PI4K, which are not commonly targeted by other sulfonamide derivatives. This specificity makes it a valuable compound in the development of targeted therapies for diseases such as cancer .

Actividad Biológica

Pyridine-3-sulfonamide and its derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly as inhibitors of various enzymes and their potential therapeutic applications in cancer and other diseases. This article synthesizes findings from recent studies, highlighting the compound's biological activity, structure-activity relationships (SAR), and potential clinical applications.

This compound is characterized by a pyridine ring substituted with a sulfonamide group. This structural feature is critical for its biological activity, particularly in the inhibition of key enzymes such as carbonic anhydrases (CAs) and phosphoinositide 3-kinases (PI3Ks).

- Inhibition of Carbonic Anhydrases : Pyridine sulfonamides have been shown to inhibit various isoforms of carbonic anhydrases, which are crucial for regulating pH and bicarbonate levels in biological systems. In particular, studies have demonstrated that certain derivatives exhibit potent inhibitory activity against human carbonic anhydrases I and II, as well as bacterial CAs .

- PI3K Inhibition : this compound compounds have also been identified as inhibitors of PI3K, a key player in signaling pathways that regulate cell growth, proliferation, and survival. The inhibition of PI3K can lead to reduced tumor growth and enhanced apoptosis in cancer cells .

Biological Activity Data

The following table summarizes the biological activities associated with various this compound derivatives:

| Compound | Target Enzyme | IC50 (µM) | Activity Type |

|---|---|---|---|

| 1f | hCA I | 0.5 | Inhibitor |

| 1g | hCA II | 0.7 | Inhibitor |

| 21 | PI3K | 13.6 | Anticancer |

| 1k | β-CA (E. coli) | 0.9 | Inhibitor |

| 11 | Antitumor | 14.9 | Anticancer |

Anticancer Activity

A notable study evaluated a series of this compound derivatives for their anticancer properties against various cancer cell lines at the U.S. National Cancer Institute. Compound 21 , specifically, showed significant selectivity towards leukemia, colon cancer, and melanoma with average GI50 values ranging from 13.6 to 14.9 µM . This indicates a promising potential for these compounds in cancer therapeutics.

Enzyme Inhibition Studies

Research on the inhibitory effects of pyridine sulfonamides on carbonic anhydrases revealed that several derivatives exhibited strong inhibition against both human and bacterial isoforms. For instance, compounds 1f and 1g demonstrated IC50 values of 0.5 µM and 0.7 µM against hCA I and II respectively, showcasing their potential as therapeutic agents in conditions where modulation of CA activity is beneficial .

Structure-Activity Relationships (SAR)

Understanding the SAR of pyridine-3-sulfonamides is crucial for optimizing their biological activity:

- Substituent Effects : The presence of electron-withdrawing groups on the pyridine ring enhances inhibitory potency against target enzymes.

- Linker Variations : Different linkers between the sulfonamide moiety and other functional groups can significantly affect biological activity, as observed in comparative studies involving various derivatives .

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing pyridine-3-sulfonamide derivatives, and how can reaction conditions influence yield and purity?

- Methodological Answer : this compound derivatives are typically synthesized via sulfonylation of pyridine precursors. A common route involves reacting pyridine-3-sulfonyl chloride with amines under basic conditions (e.g., using triethylamine or NaHCO₃). Solvent choice (e.g., dichloromethane or THF) and temperature (0–25°C) critically affect reaction efficiency. For example, N-(2-hydroxy-3-methoxy-2-methylpropyl)this compound is synthesized by coupling pyridine-3-sulfonyl chloride with 2-hydroxy-3-methoxy-2-methylpropylamine, followed by purification via column chromatography . Monitoring reaction progress using TLC or HPLC ensures purity, and yields can be optimized by controlling stoichiometry and avoiding moisture.

Q. How can researchers characterize this compound compounds using spectroscopic and crystallographic techniques?

- Methodological Answer : Structural elucidation requires a combination of:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm sulfonamide bond formation and substituent positions. For example, the sulfonamide proton typically appears as a singlet near δ 7.5–8.5 ppm in DMSO-d₆ .

- X-ray crystallography : Single-crystal X-ray diffraction resolves stereostructural details. R- and S-isomers of 5-bromo-2-chloro-N-(1-phenylethyl)this compound were distinguished using this method, revealing bond angles and spatial arrangements critical for biological activity .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular formulas, with ESI-MS being preferred for polar derivatives .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound derivatives?

- Methodological Answer : Standard assays include:

- Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., carbonic anhydrase) using fluorometric or colorimetric substrates.

- Antimicrobial testing : Broth microdilution (CLSI guidelines) to determine MIC values against bacterial/fungal strains.

- Cytotoxicity screening : MTT or resazurin assays on cell lines (e.g., HeLa or HEK293) to assess therapeutic indices .

Advanced Research Questions

Q. How can researchers resolve contradictions in experimental data, such as discrepancies between computational predictions and observed biological activities?

- Methodological Answer :

- Re-evaluate assumptions : Confirm ligand-protein docking models (e.g., using AutoDock Vina) with molecular dynamics simulations to account for conformational flexibility.

- Validate experimental conditions : Ensure assay pH, temperature, and solvent match physiological conditions. For example, aggregation artifacts in enzyme assays can lead to false negatives .

- Cross-reference literature : Compare results with structurally similar compounds. For instance, N-(2-hydroxyethyl)this compound shows moderate enzyme inhibition, while methoxy-substituted analogs exhibit enhanced activity due to improved solubility .

Q. What strategies are recommended for analyzing the stereochemical effects of this compound isomers on pharmacological activity?

- Methodological Answer :

- Chiral chromatography : Use chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients to separate enantiomers.

- Biological profiling : Test R- and S-isomers in parallel assays. For example, a study on 5-bromo-2-chloro-N-(1-phenylethyl)this compound isomers revealed divergent binding affinities to target receptors, attributed to steric hindrance in the S-isomer .

- Computational modeling : Density functional theory (DFT) calculations predict isomer stability and interaction energies with biological targets .

Q. How should researchers design experiments to address conflicting reports on this compound’s mechanism of action?

- Methodological Answer :

- Multi-omics integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify downstream pathways affected by the compound.

- Knockout/knockdown models : Use CRISPR-Cas9 to silence putative targets (e.g., carbonic anhydrase IX) and confirm on-target effects.

- Dose-response studies : Establish a clear correlation between compound concentration and phenotypic changes (e.g., apoptosis vs. cytostasis) .

Q. Data Analysis and Interpretation

Q. What statistical methods are appropriate for analyzing structure-activity relationship (SAR) data in this compound derivatives?

- Methodological Answer :

- Multivariate analysis : Partial least squares regression (PLSR) correlates substituent properties (e.g., logP, Hammett constants) with bioactivity.

- Machine learning : Train random forest models on datasets of >50 derivatives to predict activity cliffs.

- Heatmap visualization : Highlight substituent clusters with enhanced antimicrobial or anti-inflammatory effects, as seen in N-alkylated analogs .

Q. How can researchers ensure reproducibility in this compound synthesis and bioassays?

- Methodological Answer :

- Detailed protocols : Document reaction conditions (e.g., inert atmosphere, exact molar ratios) and purification steps (e.g., gradient elution in HPLC).

- Reference standards : Use commercially available this compound (CAS 636-73-7) as a control in assays .

- Inter-lab validation : Collaborate with independent labs to replicate key findings, addressing variables like reagent purity and equipment calibration .

Propiedades

IUPAC Name |

pyridine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2S/c6-10(8,9)5-2-1-3-7-4-5/h1-4H,(H2,6,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKFLEFWUYAUDJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70283227 | |

| Record name | pyridine-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70283227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2922-45-4 | |

| Record name | 3-Pyridinesulfonamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30572 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | pyridine-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70283227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | pyridine-3-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Pyridinesulfonamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7NR9P4J2V3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.